Cas no 1039864-56-6 (5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole)

5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole
- 2H-Tetrazole, 5-[(3,4-dichlorophenyl)methyl]-
- 5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole
-
- インチ: 1S/C8H6Cl2N4/c9-6-2-1-5(3-7(6)10)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
- InChIKey: MVQKYNNNQDIQBR-UHFFFAOYSA-N
- ほほえんだ: N1=C(CC2=CC=C(Cl)C(Cl)=C2)N=NN1
計算された属性
- せいみつぶんしりょう: 227.997
- どういたいしつりょう: 227.997
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5A^2
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105733-1.0g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 1g |
$470.0 | 2023-04-20 | |
TRC | B420795-250mg |
5-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 250mg |
$ 365.00 | 2022-06-07 | ||
TRC | B420795-50mg |
5-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-105733-10.0g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 10g |
$2024.0 | 2023-04-20 | |
Chemenu | CM471285-1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95%+ | 1g |
$592 | 2023-03-07 | |
Enamine | EN300-105733-1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 1g |
$470.0 | 2023-10-28 | |
Aaron | AR01E95L-1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95% | 1g |
$672.00 | 2025-02-10 | |
Enamine | EN300-26876274-0.25g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95.0% | 0.25g |
$188.0 | 2025-02-21 | |
Enamine | EN300-26876274-0.1g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95.0% | 0.1g |
$132.0 | 2025-02-21 | |
Enamine | EN300-26876274-1.0g |
5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole |
1039864-56-6 | 95.0% | 1.0g |
$470.0 | 2025-02-21 |
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazoleに関する追加情報
5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole: A Comprehensive Overview
The compound 5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole (CAS No. 1039864-56-6) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of tetrazoles, which are heterocyclic aromatic compounds containing four nitrogen atoms in a five-membered ring. The presence of the dichlorophenyl group at the 5-position of the tetrazole ring introduces distinct electronic and steric properties, making it a versatile molecule for diverse applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole through various methodologies. One notable approach involves the nucleophilic substitution reaction of 1H-tetrazoles with appropriately substituted aryl halides. This method not only ensures high yield but also allows for precise control over the regiochemistry of the product. The use of microwave-assisted synthesis has further enhanced the reaction efficiency, reducing reaction times and improving product purity.
The structural uniqueness of 5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole makes it an attractive candidate for applications in pharmaceuticals. Tetrazoles are known for their ability to act as bioisosteres of carboxylic acids and other functional groups due to their similar electronic properties. This property has been exploited in drug design to improve pharmacokinetic profiles and reduce toxicity. For instance, recent studies have demonstrated the potential of this compound as a scaffold for developing anti-inflammatory and antitumor agents.
In addition to its pharmaceutical applications, 5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,tetrazole has found utility in agrochemicals. Its ability to inhibit key enzymes involved in plant pathogenic processes makes it a promising candidate for developing fungicides and insecticides. Field trials conducted in 2023 have shown remarkable efficacy against fungal pathogens such as *Botrytis cinerea* and *Fusarium graminearum*, with minimal adverse effects on non-target organisms.
The environmental impact of 5-(3,4-Dichlorophenyl)methyl-2H-1,tetrazole has also been a focus of recent research. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions but persists in anaerobic environments. Efforts are underway to develop eco-friendly synthesis routes and application methods to minimize its environmental footprint.
From a toxicological perspective,5-(3,tetrachlorophenyl)methyl-2H-tetrazole demonstrates low acute toxicity in animal models when administered at recommended doses. However,long-term exposure studies are still required to fully understand its potential risks to human health and ecosystems.
In conclusion,5-(3,tetrachlorophenyl)methyl-2H-tetrazole(CAS No. 1039864,twenty-six) is a multifaceted compound with promising applications across various industries.Its unique chemical properties coupled with recent advancements in synthesis and application techniques position it as a valuable tool for future innovations in drug discovery(agrochemicals),and materials science.Further research into its biological mechanisms,synthesis optimization,and environmental behavior will undoubtedly unlock new potentials for this intriguing molecule.
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